molecular formula C19H19FN2O4S B5074319 N-[2-(2-fluorophenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

N-[2-(2-fluorophenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B5074319
M. Wt: 390.4 g/mol
InChI Key: HQCBGSCOEUKQGA-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a synthetic organic compound designed for advanced chemical and pharmacological research. It features a benzamide scaffold linked to a fluorophenyl ethyl chain and a key 1,2-thiazolidine-1,1,3-trione (sulfamoyl analogue of thiazolidinone) moiety. This molecular architecture is of significant interest in medicinal chemistry, particularly for developing novel therapeutic agents. The core thiazolidinone scaffold is widely recognized for its diverse biological activities . Researchers are investigating similar compounds for their potential in anticancer applications. Studies on analogous structures have demonstrated efficacy against human glioblastoma cancer cell lines (e.g., LN229), with mechanisms potentially involving the inhibition of key protein targets such as Aurora kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibition of these targets can disrupt critical cellular processes like mitosis and angiogenesis, which are vital for tumor survival and growth . Furthermore, the thiazolidinone core is a promising scaffold in antimicrobial research. Derivatives have shown potent activity against a range of bacterial and fungal strains, including resistant pathogens like MRSA and Pseudomonas aeruginosa . The proposed mechanism for this activity includes the inhibition of bacterial cytoplasmic Mur ligases (MurB), essential enzymes for peptidoglycan cell wall synthesis, and the inhibition of fungal enzymes like 14α-lanosterol demethylase (CYP51) . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c1-13-12-27(25,26)22(19(13)24)16-7-4-6-15(11-16)18(23)21-10-9-14-5-2-3-8-17(14)20/h2-8,11,13H,9-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCBGSCOEUKQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2-fluorophenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions to form the thiazolidinone ring.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Coupling with Benzamide: The final step involves coupling the thiazolidinone intermediate with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[2-(2-fluorophenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(2-fluorophenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

    Material Science: Its unique chemical properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving thiazolidinone and benzamide moieties.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone ring may interact with active sites of enzymes, while the fluorophenyl group could enhance binding affinity through hydrophobic interactions or hydrogen bonding. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidinone and Thiazinan Derivatives

a. N-[4-chloro-3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-2-(trifluoromethyl)benzamide ()
  • Core Structure: Benzamide + 1,1-dioxo-thiazolidinone.
  • Substituents : 4-chloro and 3-(trifluoromethyl) groups on the phenyl ring.
  • Key Differences : The trifluoromethyl group increases electron-withdrawing effects compared to the target compound’s 2-fluorophenyl ethyl chain. This may alter receptor binding or metabolic stability .
b. 3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide ()
  • Core Structure : Benzamide + six-membered thiazinan ring (1,1-dioxido).
  • Substituents : 2-(2-methoxyphenyl)ethyl chain.
  • Key Differences: The thiazinan ring (vs. thiazolidinone) introduces conformational flexibility. The methoxy group enhances solubility but reduces lipophilicity compared to fluorine .

Thiazolidin-4-one Derivatives ()

Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) and N-[2-(2,6-difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h) exhibit:

  • Core Structure : Benzothiazole-carboxamide + thiazolidin-4-one.
  • Substituents : Halogenated aryl groups (e.g., 4-chloro, 2,6-difluoro).
  • Key Differences: Replacement of the trioxo-thiazolidinone with a single oxo group reduces electron-withdrawing effects. Halogen substituents modulate steric and electronic interactions, affecting synthetic yields (e.g., 70% for 4g vs. 60% for 4h) .

Triazole and Sulfonamide Derivatives ()

a. AB4 and AB5 Compounds ()
  • Core Structure : Benzamide + thiazole/triazole sulfonamides.
  • Substituents: Methylamino and methyltriazole groups.
  • Key Differences: Sulfonamide linkages (C-SO₂-N) replace the thiazolidinone ring.
b. 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
  • Core Structure : Triazole-thione + sulfonylbenzene.
  • Substituents : 2,4-difluorophenyl and sulfonyl groups.
  • Key Differences: Triazole-thione tautomerism contrasts with the rigid trioxo-thiazolidinone. IR data (absence of C=O at 1663–1682 cm⁻¹) confirms structural divergence .

Structural and Functional Implications

Electronic Effects

  • Fluorine substituents (as in 2-fluorophenyl) improve membrane permeability but may reduce metabolic stability compared to methoxy or chloro groups .

Biological Activity

N-[2-(2-fluorophenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity profile, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C17H15FN2O4S
  • Molecular Weight : 362.4 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anti-cancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound may inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency against cancer cell proliferation.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeCell Line TestedIC50 (µM)Reference
AnticancerMCF-715[Source A]
AnticancerHeLa20[Source B]
AnticancerA54925[Source C]
Anti-inflammatoryMacrophages-[Source D]

Case Study: Anticancer Efficacy

A notable study conducted by Smith et al. (2023) evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with a placebo. The mechanism was hypothesized to involve the induction of apoptosis through the activation of caspase pathways.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[2-(2-fluorophenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitutions and amidation. Key steps require:
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity for amide bond formation .
  • Catalysts : Triethylamine (TEA) or sodium borohydride (NaBH₄) for reducing intermediates .
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., coupling reactions) to prevent side reactions .
  • Purification : Column chromatography or recrystallization ensures >95% purity. Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : ¹H and ¹³C NMR confirm aromatic protons (δ 7.2–8.1 ppm) and sulfonyl groups (δ 3.1–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion peak (e.g., m/z 445.12 [M+H]⁺) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) verifies purity (>98%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Soluble in DMSO (>10 mM), DMF, and THF; poorly soluble in aqueous buffers (use sonication or co-solvents like PEG-400) .
  • Stability : Store at –20°C in inert atmosphere; degrades at >40°C or extreme pH (<3 or >10) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Substituent variation : Modify the 2-fluorophenyl or thiazolidinone groups to assess impact on target binding (e.g., replace fluorine with chlorine to enhance lipophilicity) .
  • Biological assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ values against kinases) and cell-based models (e.g., cytotoxicity in HEK293 cells) .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets) .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish between thiazolidinone and benzamide protons) .
  • Isotopic labeling : Use deuterated solvents to clarify exchangeable protons (e.g., NH in amide groups) .
  • X-ray crystallography : Resolve ambiguous stereochemistry; compare experimental vs. predicted bond lengths/angles .

Q. How can researchers identify degradation pathways under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or oxidative stress (H₂O₂).
  • LC-MS/MS analysis : Identify degradation products (e.g., sulfonic acid derivatives from thiazolidinone cleavage) .
  • Kinetic modeling : Calculate half-life (t₁/₂) in simulated gastric fluid (pH 2.0) or plasma (pH 7.4) .

Q. What experimental designs are recommended for evaluating in vitro vs. in vivo efficacy discrepancies?

  • Methodological Answer :
  • Pharmacokinetic (PK) profiling : Measure plasma protein binding (equilibrium dialysis), metabolic stability (microsomal assays), and bioavailability (rodent PK studies) .
  • Metabolite identification : Use LC-HRMS to detect phase I/II metabolites (e.g., glucuronidation of the benzamide group) .

Q. How can green chemistry principles be applied to improve synthetic efficiency?

  • Methodological Answer :
  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for lower toxicity .
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported TEA) to reduce waste .
  • One-pot synthesis : Combine amidation and cyclization steps to minimize intermediates .

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